5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide
Description
5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide is a salicylanilide derivative characterized by a biphenyl ethyl group attached to the amide nitrogen. Its molecular formula is C21H18ClNO2 (molecular weight: 351.826) . The compound features a 5-chloro-2-hydroxybenzamide core, a scaffold shared with several bioactive analogs, including the anthelmintic drug niclosamide.
Properties
CAS No. |
648923-95-9 |
|---|---|
Molecular Formula |
C22H20ClNO2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-chloro-N-[[3-(2-ethylphenyl)phenyl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H20ClNO2/c1-2-16-7-3-4-9-19(16)17-8-5-6-15(12-17)14-24-22(26)20-13-18(23)10-11-21(20)25/h3-13,25H,2,14H2,1H3,(H,24,26) |
InChI Key |
KWHATVLVJZBZTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide typically involves a multi-step process. One common method starts with the preparation of the biphenyl derivative, followed by the introduction of the chloro and hydroxy groups. The final step involves the formation of the benzamide linkage under specific reaction conditions, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine could produce an amide derivative.
Scientific Research Applications
5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and environmental science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide exhibit significant anticancer properties. For instance, a case study demonstrated its effectiveness in inhibiting the proliferation of cancer cells in vitro. The compound's mechanism of action appears to involve the induction of apoptosis in malignant cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .
Anti-inflammatory Properties
Another area of research has focused on the anti-inflammatory effects of this compound. In animal models, it has shown promise in reducing inflammation markers associated with chronic inflammatory diseases. The compound's ability to modulate immune responses could pave the way for its use in treating conditions such as rheumatoid arthritis and other autoimmune disorders .
Neuroprotective Effects
Research has also explored the neuroprotective potential of 5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, indicating its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Toxicological Assessments
In environmental science, 5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide has been evaluated for its toxicity profiles. Studies have shown that it can be used as a benchmark compound in assessing the environmental impact of similar chemical entities. Toxicity tests conducted on aquatic organisms revealed that this compound exhibits moderate toxicity, which is crucial for understanding its ecological implications .
Bioremediation Studies
The compound has also been investigated for its potential role in bioremediation processes. Research indicates that specific microbial strains can metabolize this compound, suggesting its utility in degrading pollutants in contaminated environments .
Table 1: Summary of Biological Activities
Table 2: Environmental Toxicity Data
Mechanism of Action
The mechanism of action of 5-Chloro-N-[(2’-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in niclosamide) or sterically bulky groups (e.g., trifluoromethyl) often reduce synthetic yields (e.g., 10–48%) compared to simpler substituents like methylbenzyl (67%) .
- Melting Points : Melting points correlate with hydrogen-bonding capacity. Hydroxy or nitro substituents (e.g., niclosamide, 242°C) increase intermolecular interactions, while alkyl groups (e.g., 4-methylbenzyl derivative, 169°C) lower melting points .
Key Observations :
- Niclosamide : The nitro group is critical for its anthelmintic activity, while the chloro and hydroxy groups stabilize the pharmacophore .
- Trifluoromethyl Derivatives : Enhanced lipophilicity from CF3 groups improves membrane permeability, correlating with cytotoxicity in cancer cells (e.g., HL-60) .
- Target Compound: The biphenyl ethyl group may enhance binding to hydrophobic protein pockets, though specific activity data are lacking.
Spectroscopic and Analytical Comparisons
- NMR Trends :
- The 5-chloro-2-hydroxybenzamide core produces characteristic signals: a singlet for the hydroxyl proton (~10–12 ppm) and aromatic protons split by substituent effects .
- Biphenyl ethyl substituents introduce complex splitting patterns in the aromatic region (e.g., 7.0–8.5 ppm) and distinct methyl/methylene signals (~1–3 ppm) .
- Mass Spectrometry : All derivatives show molecular ion peaks consistent with their molecular weights (e.g., niclosamide: m/z 327.1 [M-H]⁻) .
Biological Activity
5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a chlorine atom at the 5-position of the benzamide ring, which is known to influence its biological activity. The presence of the biphenyl moiety enhances lipophilicity, potentially affecting cellular uptake and bioavailability.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Antimicrobial Activity : The chlorinated aromatic structure is associated with antibacterial and antifungal properties.
- Anticancer Activity : Compounds with similar functional groups have shown cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide has been evaluated for its antimicrobial properties against several bacterial strains. A study indicated that compounds with similar structures exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | 128 |
Anticancer Activity
The compound has demonstrated cytotoxic effects in vitro against various cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and HepG-2 (liver cancer) cells, it exhibited IC50 values in the low micromolar range (10–30 µM), indicating potent activity . The mechanism appears to involve apoptosis induction, as evidenced by increased expression of pro-apoptotic markers like BAX and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Case Studies
- Antimicrobial Efficacy : In a comparative study, 5-Chloro-N-[(2'-ethyl-3-biphenylyl)methyl]-2-hydroxybenzamide was tested alongside standard antibiotics. It showed comparable efficacy to cefuroxime against Gram-positive bacteria but lower activity against Gram-negative strains, highlighting the need for further modifications to enhance its spectrum of activity .
- Cytotoxicity in Cancer Models : Another study explored the effects on human cancer cell lines. The compound not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase, leading to increased apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
